2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
“2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H17BClNO2 . It’s an important boronic acid derivative .
Synthesis Analysis
This compound can be obtained through a five-step substitution reaction . The synthesis process involves the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .Molecular Structure Analysis
The structure of this compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
This compound is involved in several types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 253.53 g/mol . More specific properties such as boiling point, density, and refractive index are not available in the retrieved information.Scientific Research Applications
Organic Synthesis
Beyond its specialized applications, TMDP also plays a role in organic synthesis. Its reactivity in various coupling reactions (such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, and Suzuki-Miyaura) makes it a versatile building block for creating novel organic compounds.
Future Directions
Mechanism of Action
Target of Action
Similar compounds are often used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound may interact with these types of molecules in biochemical reactions.
Mode of Action
It’s known that similar compounds can participate in various types of coupling reactions, such as buchwald-hartwig, hiyama, sonogashira, suzuki-miyaura, heck, stille, and negishi couplings . These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, which are fundamental in organic synthesis.
Biochemical Pathways
The compound may affect biochemical pathways through its participation in the aforementioned coupling reactions. These reactions are integral to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials . The downstream effects would depend on the specific molecules being synthesized and their roles in biological systems.
Result of Action
The result of the compound’s action would be the formation of new organic molecules through coupling reactions . The specific molecular and cellular effects would depend on the products of these reactions and their interactions with biological systems.
Action Environment
The efficacy and stability of “2-Chloro-5-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature . These conditions help to maintain the compound’s stability and ensure its effectiveness as a reagent in chemical reactions.
properties
IUPAC Name |
2-chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-8-7-15-10(14)6-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPKFEPLNVTMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
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